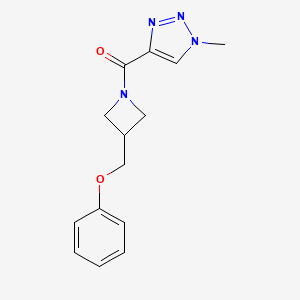
(1-methyl-1H-1,2,3-triazol-4-yl)(3-(phenoxymethyl)azetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(1-methyl-1H-1,2,3-triazol-4-yl)(3-(phenoxymethyl)azetidin-1-yl)methanone” is a complex organic molecule that contains a 1,2,3-triazole ring and an azetidine ring. The 1,2,3-triazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. The azetidine ring is a four-membered ring with one nitrogen atom and three carbon atoms .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The synthesis and chemical properties of compounds similar to (1-methyl-1H-1,2,3-triazol-4-yl)(3-(phenoxymethyl)azetidin-1-yl)methanone have been explored in various studies, focusing on their potential applications in medicinal chemistry and materials science. For instance, the development of new synthetic methodologies for triazole and azetidinone derivatives reveals their importance in creating novel compounds with potential therapeutic applications. These compounds are synthesized through processes that involve cycloaddition reactions, highlighting the versatility of triazoles and azetidinones as building blocks in organic synthesis (Ozcubukcu et al., 2009).
Antimicrobial and Anticancer Properties
The exploration of the biological activities of triazole and azetidinone derivatives has shown promising results, particularly in antimicrobial and anticancer research. Novel benzofuran-based 1,2,3-triazoles, for example, have demonstrated significant antimicrobial activity, suggesting their potential as leads for the development of new antibacterial agents (Sunitha et al., 2017). Furthermore, aziridine-1,2,3-triazole hybrid derivatives have been evaluated for their anticancer activity, with some compounds showing high efficiency against human leukemia and hepatoma cells, indicating their potential as anticancer agents (Dong et al., 2017).
Catalytic Applications
The catalytic applications of triazolyl derivatives, particularly in accelerating cycloaddition reactions, have been studied. A tris(triazolyl)methanol-Cu(I) structure has been identified as a highly active catalyst for Huisgen 1,3-dipolar cycloadditions, offering a robust method for synthesizing triazole-containing compounds under mild conditions. This highlights the role of triazole derivatives in facilitating organic transformations, crucial for the synthesis of complex molecules in pharmaceutical and materials chemistry (Ozcubukcu et al., 2009).
Direcciones Futuras
Propiedades
IUPAC Name |
(1-methyltriazol-4-yl)-[3-(phenoxymethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-17-9-13(15-16-17)14(19)18-7-11(8-18)10-20-12-5-3-2-4-6-12/h2-6,9,11H,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQOAFKTBDFVHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CC(C2)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[(5,5-difluoro-2-hydroxycyclohexyl)methyl]carbamate](/img/structure/B2927820.png)
![N-(4-chlorophenethyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B2927821.png)


![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2927825.png)
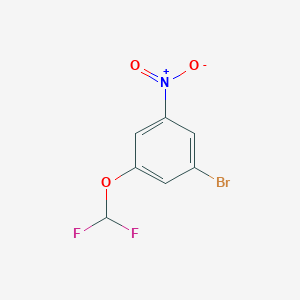
![N-[(1-Thiophen-3-ylcyclopropyl)methyl]furan-2-carboxamide](/img/structure/B2927830.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2927832.png)
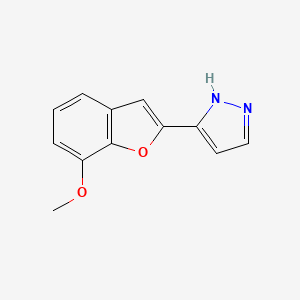
![6-(2-Methoxyphenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
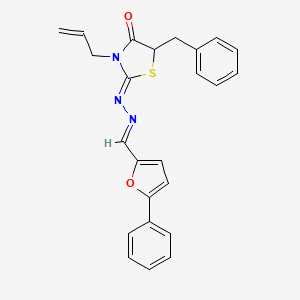
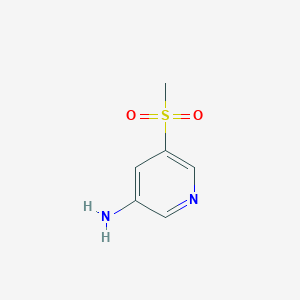
![3-[(4-chlorophenyl)sulfanyl]-1-(4-fluoro-3-nitrophenyl)dihydro-1H-pyrrole-2,5-dione](/img/structure/B2927841.png)
